ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene ring, a furoylamino group, and a trichloroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Furoylamino Group: The furoylamino group is introduced via an amide coupling reaction between a furoic acid derivative and an amine.
Attachment of the Trichloroethylamine Moiety: The trichloroethylamine moiety is attached through a nucleophilic substitution reaction, where a trichloroethylamine derivative reacts with an appropriate leaving group on the benzothiophene ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiophene ring or the furoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 2-{[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or material properties.
Properties
Molecular Formula |
C19H20Cl3N3O4S2 |
---|---|
Molecular Weight |
524.9g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20Cl3N3O4S2/c1-2-28-16(27)13-10-6-3-4-8-12(10)31-15(13)24-18(30)25-17(19(20,21)22)23-14(26)11-7-5-9-29-11/h5,7,9,17H,2-4,6,8H2,1H3,(H,23,26)(H2,24,25,30) |
InChI Key |
YVEHDNADUDYTKZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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